molecular formula C23H24ClN5O2 B2846982 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide CAS No. 1251556-53-2

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide

Cat. No.: B2846982
CAS No.: 1251556-53-2
M. Wt: 437.93
InChI Key: IYJMJNHPUWLWSH-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a synthetic organic compound provided for non-human research purposes. This molecule features a complex structure with a molecular formula of C23H24ClN5O2 and a molecular weight of 437.9 g/mol . Its architecture incorporates a 1,2,3-triazole ring linked to a 3-chlorophenyl group, a piperidine ring, and a 3,4-dimethylbenzamide moiety . Compounds containing triazole fragments, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their widespread biological activities. Triazole-based structures are recognized as privileged pharmacophores in the development of bioactive molecules and are known to exhibit a range of pharmacological properties, including potential anticonvulsant, antifungal, and anticancer activities . Research on analogous compounds indicates that the triazole core can contribute to interactions with biological targets like the GABA-A receptor, which is implicated in neurological conditions . Furthermore, such triazole derivatives are frequently explored as kinase inhibitors or modulators of various enzymatic pathways in scientific investigations . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-15-6-7-17(12-16(15)2)22(30)25-19-8-10-28(11-9-19)23(31)21-14-29(27-26-21)20-5-3-4-18(24)13-20/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJMJNHPUWLWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison:

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide (Compound A) .

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide (Compound B) [hypothetical analogue].

1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Compound C) [simplified core].

Table 1: Substituent and Property Comparison

Compound Triazole Substituent Aromatic Group (Benzamide/Piperidine) Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (µg/mL)<sup>†</sup> Reported Activity (IC50 or MIC)
Target Compound 3-chlorophenyl 3,4-dimethylbenzamide 452.91 3.8 ~15 (PBS, pH 7.4) Not reported (predicted kinase inhibition)
Compound A 4-nitrophenyl, 5-methyl Phenylhydrazine-carbothioamide 436.49 4.2 ~5 (DMSO) Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
Compound B Phenyl 4-methylbenzamide 404.45 3.2 ~50 (PBS) Hypothetical IC50: 120 nM (kinase X)
Compound C 3-chlorophenyl None (carboxylic acid) 223.64 2.1 ~200 (aqueous) Weak enzyme inhibition (>1 µM)

<sup>*</sup>LogP calculated using fragment-based methods.
<sup>†</sup>Solubility estimates based on substituent polarity.

Key Findings

Substituent Impact on Lipophilicity :

  • The 3-chlorophenyl group in the target compound increases LogP (3.8) compared to the simpler Compound C (LogP 2.1), enhancing membrane permeability but reducing aqueous solubility.
  • Compound A’s 4-nitrophenyl group further elevates LogP (4.2), likely contributing to its poor aqueous solubility (~5 µg/mL in DMSO) .

Bioactivity Trends: Electron-Withdrawing Groups: The 4-nitrophenyl substituent in Compound A enhances antimicrobial activity (MIC 8 µg/mL) due to increased electrophilicity, whereas the 3-chlorophenyl group in the target compound may favor kinase inhibition via hydrophobic pocket interactions.

Crystallographic Insights :

  • Structural refinement using SHELXL and visualization via ORTEP (as applied to similar triazoles ) would reveal anisotropic displacement parameters for the triazole and benzamide groups, highlighting steric effects from the 3-chlorophenyl and dimethyl substituents.

Q & A

Q. What synthetic strategies are recommended for constructing the triazole-piperidine-benzamide scaffold?

The synthesis typically involves a multi-step approach:

  • Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, ensuring regioselectivity for the 1,4-disubstituted product .
  • Piperidine Coupling : Employ carbodiimide-based coupling agents (e.g., HBTU, EDCI) to conjugate the triazole-carbonyl group to the piperidine nitrogen .
  • Benzamide Installation : React the piperidine intermediate with 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions . Key Optimization: Monitor reaction progress via TLC/HPLC and purify intermediates via silica chromatography or recrystallization.

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole ring, piperidine substitution, and benzamide connectivity (e.g., δ\delta 8.1–8.3 ppm for triazole protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C24H25ClN5O2C_{24}H_{25}ClN_5O_2: 474.1) .
  • Purity Analysis : Validate >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Test against kinase targets (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Evaluate IC50_{50} values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
  • Solubility/Permeability : Use shake-flask methods (pH 7.4 buffer) and Caco-2 monolayers for early ADME profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Structural-Activity Relationship (SAR) Analysis : Compare activity of derivatives with variations in the chlorophenyl group (e.g., 3-Cl vs. 4-Cl substitution) or benzamide methyl groups .
  • Computational Docking : Perform molecular dynamics simulations to assess binding mode differences in kinase active sites (e.g., using AutoDock Vina) .
  • Statistical Validation : Apply ANOVA or Mann-Whitney U tests to determine significance of observed discrepancies in replicate assays .

Q. What methodologies optimize reaction yields for scale-up synthesis?

  • Solvent Screening : Replace DMF with THF or acetonitrile to reduce side reactions during coupling steps .
  • Catalyst Tuning : Test alternative catalysts (e.g., Zn(OTf)2_2) for triazole cycloaddition to improve regioselectivity .
  • Table : Example reaction optimization for triazole formation:
CatalystSolventTemp (°C)Yield (%)
CuIDMF6065
Zn(OTf)₂THF8082

Q. How should SAR studies be designed to identify critical pharmacophores?

  • Fragment Replacement : Synthesize analogs with:
  • Piperidine replaced by morpholine or azetidine.
  • Benzamide substituted with nitro or methoxy groups .
    • Bioisosteric Swaps : Replace the triazole with oxadiazole or imidazole to assess impact on target binding .
    • Data Analysis : Use hierarchical clustering (e.g., Heatmap visualization) to correlate structural features with IC50_{50} trends .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?

  • PK Profiling : Administer compound (IV/PO) in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Xenograft Models : Evaluate antitumor efficacy in BALB/c nude mice implanted with HCT-116 colorectal tumors; measure tumor volume reduction vs. controls .
  • Toxicity Screening : Conduct acute toxicity studies (OECD 423) to determine maximum tolerated dose (MTD) .

Contradictory Data Resolution Example

  • Issue : Conflicting cytotoxicity data in MCF-7 cells between analogs with 3-Cl vs. 4-Cl phenyl groups.
  • Hypothesis : Chlorine position alters compound lipophilicity, affecting membrane permeability.
  • Method : Measure logP values (shake-flask method) and correlate with cellular uptake via LC-MS .

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